2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one
Description
Properties
IUPAC Name |
2,3,5-trimethyl-6-(2-oxo-2-thiomorpholin-4-ylethyl)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-11-13(3)24-17-10-18-15(8-14(11)17)12(2)16(20(23)25-18)9-19(22)21-4-6-26-7-5-21/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJIXXXFRQVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors to form the furochromene ring system.
Introduction of Trimethyl Groups: The trimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Thiomorpholinyl Moiety: The thiomorpholinyl group is introduced via nucleophilic substitution reactions. Thiomorpholine can be reacted with an appropriate electrophilic intermediate to achieve this substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups. Common reagents include halides and nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halides (e.g., CH3I) in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one with structurally analogous furochromenones, highlighting key differences in substituents, physicochemical properties, and biological activities:
*Molecular weight calculated based on structural formula.
Structural and Functional Insights
Substituent Effects on Bioactivity: The thiomorpholinyl group in the target compound distinguishes it from oxygen-containing analogs (e.g., CAS 853899-91-9). Methyl groups at positions 2, 3, and 5 contribute to metabolic stability by blocking oxidative degradation sites, a feature shared with 5-ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one .
Antifungal Activity :
- The target compound’s 6-[2-oxo-2-(4-thiomorpholinyl)ethyl] substituent parallels the antifungal mechanism of 6-ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, which disrupts fungal membrane integrity via hydrophobic interactions .
Anticancer Potential: Furochromenones with bulky substituents (e.g., phenyl, thiomorpholinyl) exhibit cytotoxicity by intercalating DNA or inhibiting topoisomerases, as seen in oxypeucedanin hydrate (IC50: 3.2–30.2 µM) .
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of furochromenes, characterized by a furan ring fused to a chromene structure. Its molecular formula is , and it features a thiomorpholine moiety which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of furochromenes exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results suggest that the compound can effectively scavenge free radicals, thus potentially reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with oxidative stress-related diseases.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The findings indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. Mechanistically, this may involve the induction of apoptosis through mitochondrial pathways and the activation of caspases.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of This compound in models of neurodegenerative diseases. The compound demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from excitotoxicity induced by glutamate.
Case Studies and Experimental Data
| Study | Model | Findings |
|---|---|---|
| Zhang et al. (2020) | E. coli | Inhibition of growth at 50 µg/mL concentration |
| Liu et al. (2021) | Cancer Cell Lines | IC50 values ranging from 10-30 µM |
| Patel et al. (2022) | Neuroblastoma Model | Reduced apoptosis markers in treated cells |
- Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
- Radical Scavenging : Direct interaction with reactive oxygen species (ROS), reducing oxidative damage.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this furochromenone derivative typically involves multi-step organic reactions, including cyclization, alkylation, and functional group modifications. Key steps include:
- Core formation : Cyclization of substituted chromen-7-one precursors under acidic or basic conditions (e.g., using H₂SO₄ or KOH) .
- Thiomorpholine incorporation : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to introduce the 4-thiomorpholinyl group .
- Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (DMF, DMSO), and employ catalysts like Pd(PPh₃)₄ for cross-coupling steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .
Q. How should researchers characterize the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methyl groups (δ 2.1–2.5 ppm) and thiomorpholine protons (δ 3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 455.18) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and thiomorpholine C-S bonds (~650 cm⁻¹) .
Q. What are the common chemical reactions and stability considerations for this compound?
Methodological Answer:
- Oxidation/Reduction : Methyl groups may oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄), while ketones can be reduced to alcohols (NaBH₄) .
- Nucleophilic Substitution : The 2-oxoethyl group reacts with amines or thiols in SN² mechanisms .
- Stability : Store at -20°C in inert atmospheres (argon) to prevent hydrolysis of the thiomorpholine moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anti-inflammatory effects)?
Methodological Answer:
- Comparative Assays : Test the compound against structural analogs (Table 1) under standardized conditions (e.g., MIC assays for antifungal activity vs. COX-2 inhibition for anti-inflammatory effects ).
- Dose-Response Studies : Vary concentrations (1–100 µM) to identify off-target effects .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm pathway specificity (e.g., fungal ergosterol biosynthesis vs. mammalian NF-κB) .
Q. Table 1. Structural Analogs and Reported Activities
| Compound Name | Key Modifications | Biological Activity | Source |
|---|---|---|---|
| 6-Ethyl-2,5,9-trimethyl derivative | Ethyl substitution at C6 | Antifungal (Candida spp.) | |
| 5-Ethyl-3-(4-fluorophenyl) analog | Fluorophenyl at C3 | Anti-inflammatory (IC₅₀ = 8 µM) | |
| Psoralen | Unsubstituted furochromenone | Photochemotherapy |
Q. What computational methods can predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (antifungal target) or human COX-2 .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (GROMACS, 50 ns runs) to assess thiomorpholine’s role in target affinity .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
Q. How can synthetic routes be optimized for scalability without compromising yield?
Methodological Answer:
- Flow Chemistry : Implement continuous flow systems for high-throughput synthesis of intermediates .
- Catalyst Screening : Test Pd/C or Ni catalysts for cost-effective cross-coupling steps .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
